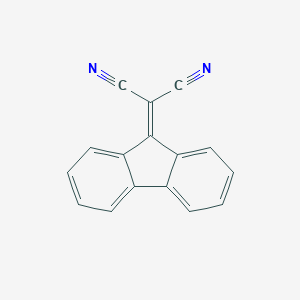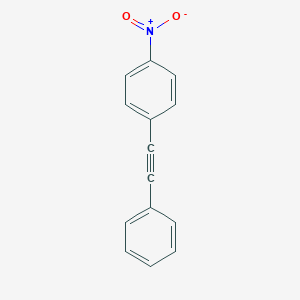
Acide 1a,1b-dihomo-PGE1
Vue d'ensemble
Description
1a,1b-dihomo Prostaglandin E1 is a complex organic compound belonging to the class of eicosanoids, specifically prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is a derivative of prostaglandin E2 and is known for its unique structural features and biological activities .
Applications De Recherche Scientifique
1a,1b-dihomo Prostaglandin E1 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and synthesis of prostaglandins.
Biology: Investigated for its role in cellular signaling and regulation of physiological processes.
Medicine: Explored for its potential therapeutic effects in treating inflammation and other conditions.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mécanisme D'action
Target of Action
It is known that prostaglandins, in general, interact with specific prostaglandin receptors, which are part of the g protein-coupled receptor (gpcr) family . These receptors play a crucial role in various physiological processes.
Mode of Action
Prostaglandins typically exert their effects by binding to their specific receptors, triggering a cascade of intracellular events .
Biochemical Pathways
1a,1b-dihomo-PGE1 is produced from the COX metabolism of the unusual fatty acid 10,13,16-docosatrienoic acid . This metabolite has been recovered from incubations of whole sheep seminal vesicles
Result of Action
It is known that prostaglandins, in general, can have diverse effects, including the modulation of inflammation, vasodilation, and platelet aggregation .
Analyse Biochimique
Biochemical Properties
The biochemical reactions involving 1a,1b-dihomo-PGE1 are primarily mediated by the cyclooxygenase (COX) metabolism of the unusual fatty acid 10,13,16-docosatrienoic acid . This interaction with COX enzymes leads to the production of 1a,1b-dihomo-PGE1 .
Cellular Effects
In ex vivo preparations of rat aorta and rat platelet-rich plasma (PRP), 1a,1b-dihomo-PGE1 was found to be much less active than PGE1 itself . This suggests that 1a,1b-dihomo-PGE1 may have a different impact on cell signaling pathways, gene expression, and cellular metabolism compared to PGE1.
Molecular Mechanism
It is known that its effects are mediated through its interactions with COX enzymes . These interactions may lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Metabolic Pathways
1a,1b-dihomo-PGE1 is involved in the COX metabolism of the unusual fatty acid 10,13,16-docosatrienoic acid . This metabolic pathway may involve interactions with various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1a,1b-dihomo Prostaglandin E1 typically involves multi-step organic synthesis techniquesCommon reagents used in these reactions include oxidizing agents, reducing agents, and protecting groups to ensure the selective modification of the molecule .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. advancements in organic synthesis and biotechnology have made it possible to produce this compound in laboratory settings for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
1a,1b-dihomo Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Protecting groups: Such as tert-butyldimethylsilyl (TBDMS) and methoxymethyl (MOM) to protect sensitive functional groups during reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield additional oxo groups, while reduction reactions may produce more hydroxyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other prostaglandin derivatives such as:
- Prostaglandin E1 (PGE1)
- Prostaglandin E2 (PGE2)
- Prostaglandin F2α (PGF2α)
Uniqueness
What sets 1a,1b-dihomo Prostaglandin E1 apart is its unique structural modifications, which confer distinct biological activities and reactivity. These modifications make it a valuable compound for studying the structure-activity relationships of prostaglandins and developing new therapeutic agents .
Propriétés
IUPAC Name |
9-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]nonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h14-15,17-19,21,23,25H,2-13,16H2,1H3,(H,26,27)/b15-14+/t17-,18+,19+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDDELUTDBQEMT-QZCLESEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347931 | |
| Record name | 9-{(1R,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl}nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23452-98-4 | |
| Record name | 9-{(1R,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl}nonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















